4-(6-Hydroxynaphthalen-2-YL)benzoic acid
CAS No.:
Cat. No.: VC14400382
Molecular Formula: C17H12O3
Molecular Weight: 264.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12O3 |
|---|---|
| Molecular Weight | 264.27 g/mol |
| IUPAC Name | 4-(6-hydroxynaphthalen-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C17H12O3/c18-16-8-7-14-9-13(5-6-15(14)10-16)11-1-3-12(4-2-11)17(19)20/h1-10,18H,(H,19,20) |
| Standard InChI Key | JSLLZNPRGISSNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
Introduction
Structure and Nomenclature
Molecular Architecture
4-(6-Hydroxynaphthalen-2-yl)benzoic acid consists of a benzoic acid moiety linked to a naphthalene ring at the 2-position, with a hydroxyl group at the 6-position of the naphthalene (Figure 1). The IUPAC name, 4-[6-hydroxynaphthalen-2-yl]benzoic acid, reflects this substitution pattern. The planar aromatic systems enable π-π stacking interactions, while the hydroxyl and carboxylic acid groups introduce hydrogen-bonding capabilities .
Table 1: Structural Descriptors of 4-(6-Hydroxynaphthalen-2-yl)benzoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₂O₃ | |
| Molecular Weight | 264.28 g/mol | Computed |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2O)C3=CC=C(C=C3)C(=O)O |
Synthesis Methods
Diazotization and Coupling
A common synthesis route involves diazotization of p-aminobenzoic acid followed by coupling with β-naphthol. In a representative procedure :
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p-Aminobenzoic acid is dissolved in dilute HCl and diazotized with sodium nitrite at 0–5°C.
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The diazonium salt is coupled with β-naphthol in alkaline medium, yielding the azo-linked intermediate.
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Purification via column chromatography (hexane:ethyl acetate = 10:4) affords the product in 81% yield .
Esterification and Functionalization
The carboxylic acid group enables further derivatization. For example, DCC (dicyclohexylcarbodiimide)-mediated esterification with lignin’s hydroxyl groups enhances photostability, as demonstrated in related chromophoric systems . This method could be adapted to conjugate 4-(6-hydroxynaphthalen-2-yl)benzoic acid with polymers for material science applications.
Table 2: Synthetic Routes and Yields
| Method | Reactants | Yield (%) | Conditions |
|---|---|---|---|
| Diazotization | p-Aminobenzoic acid, β-naphthol | 81 | 0–5°C, NaOH |
| DCC Coupling | Lignin, DCC, DMAP | 75–90 | DMF, rt |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR bands (KBr, cm⁻¹):
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR: Predictable shifts align with aromatic carbons (110–150 ppm) and carboxylic acid (170 ppm) .
UV-Visible Spectroscopy
The compound exhibits strong absorption in the visible region due to π-π* transitions. When conjugated to lignin, a red shift (11 nm) is observed, attributed to reduced HOMO-LUMO energy gaps .
Table 3: UV-Vis Data for Related Compounds
Physicochemical Properties
Solubility
The compound is sparingly soluble in water due to its aromatic backbone but dissolves in polar organic solvents (e.g., DMF, DMSO) .
Thermal Stability
Thermogravimetric analysis (TGA) of analogous systems shows decomposition temperatures exceeding 250°C, indicating suitability for high-temperature applications .
Applications
Materials Science
Conjugation with polymers enhances photostability, making it viable for:
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Coatings and dyes: Improved light-fastness compared to standalone chromophores .
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Sensors: Fluorescence quenching in response to environmental stimuli .
Industrial Chemistry
Azo derivatives serve as pigments (e.g., Pigment Red 68), though sulfonic acid groups are typically added for solubility .
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